molecular formula C16H23NO3 B4400251 4-isobutoxy-N-(tetrahydro-2-furanylmethyl)benzamide

4-isobutoxy-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B4400251
M. Wt: 277.36 g/mol
InChI Key: SKOLBMOXWXJOMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isobutoxy-N-(tetrahydro-2-furanylmethyl)benzamide, also known as Compound A, is a small molecule that has been studied extensively for its potential therapeutic applications. This compound has been shown to have anti-inflammatory and immunomodulatory effects, making it an attractive candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-isobutoxy-N-(tetrahydro-2-furanylmethyl)benzamide A is not fully understood, but it is believed to target various signaling pathways involved in inflammation and immune regulation. Specifically, this compound A has been shown to activate the nuclear factor-κB (NF-κB) pathway, leading to the production of anti-inflammatory cytokines and the suppression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and immunomodulatory effects, this compound A has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-isobutoxy-N-(tetrahydro-2-furanylmethyl)benzamide A in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, its anti-inflammatory and immunomodulatory effects make it a useful tool for studying the underlying mechanisms of various diseases.
However, one limitation of using this compound A in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, its potential therapeutic applications have not yet been fully explored, which may limit its usefulness in certain areas of research.

Future Directions

There are several potential future directions for research involving 4-isobutoxy-N-(tetrahydro-2-furanylmethyl)benzamide A. One area of interest is the development of more potent and selective analogs of this compound A that can target specific signaling pathways involved in inflammation and immune regulation. Additionally, further studies are needed to fully understand the mechanism of action of this compound A and its potential therapeutic applications in various diseases. Finally, clinical trials are needed to determine the safety and efficacy of this compound A in humans.

Scientific Research Applications

4-isobutoxy-N-(tetrahydro-2-furanylmethyl)benzamide A has been studied extensively for its potential therapeutic applications in various diseases, including inflammatory bowel disease, arthritis, and cancer. In preclinical studies, this compound A has been shown to reduce inflammation and modulate the immune system, leading to promising results in animal models of disease.

properties

IUPAC Name

4-(2-methylpropoxy)-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-12(2)11-20-14-7-5-13(6-8-14)16(18)17-10-15-4-3-9-19-15/h5-8,12,15H,3-4,9-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOLBMOXWXJOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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